1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
Description
Properties
Molecular Formula |
C10H11N3O3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
4-oxo-5-propan-2-yl-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid |
InChI |
InChI=1S/C10H11N3O3/c1-5(2)7-6(10(15)16)3-13-8(7)9(14)11-4-12-13/h3-5H,1-2H3,(H,15,16)(H,11,12,14) |
InChI Key |
RDTOKNNZJDHPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C(=O)NC=NN2C=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Amination and Cyclization
A key step is the amination of a pyrrole derivative using a haloamine reagent, preferably chloramine, which provides an efficient and safer alternative to more hazardous aminating agents such as dinitro-substituted phenylhydroxylamines. This step yields an aminated pyrrole intermediate in acceptable yields without producing toxic by-products.
Following amination, cyclization is induced by heating the aminated intermediate in the presence of an acid catalyst at temperatures ranging from about 100°C to 200°C (preferably 120–190°C). This step forms the oxo-pyrrolotriazine core structure essential for the target compound.
Substituent Introduction and Functional Group Manipulation
The 1-methylethyl group at position 5 is introduced either by starting with a suitably substituted pyrrole or by alkylation of the intermediate. The 4-oxo group is typically formed during cyclization or introduced via oxidation steps.
The carboxylic acid at position 6 is often introduced as an ester (e.g., ethyl ester) during synthesis to facilitate purification and handling, followed by hydrolysis to the free acid in the final step. For example, ethyl 5-methyl-4-oxo-pyrrolo[2,1-f]triazine-6-carboxylate derivatives are common intermediates.
Halogenation and Nucleophilic Displacement (Optional Functionalization)
In some synthetic routes, the oxo-pyrrolotriazine intermediate is treated with halogenating agents such as phosphorus oxychloride (POCl3) to form halogenated derivatives. These intermediates can undergo nucleophilic displacement reactions to introduce various substituents, expanding the compound’s chemical diversity and potential biological activity.
Detailed Preparation Method (Stepwise)
Research Findings and Optimization
- The use of chloramine as an aminating agent significantly improves safety and yield compared to traditional aminating reagents, which are often explosive or toxic.
- Cyclization temperature and acid catalyst choice critically affect the formation of the oxo-pyrrolotriazine core, with optimal yields observed between 120°C and 190°C.
- Employing ester intermediates (e.g., ethyl esters) facilitates purification and handling, with hydrolysis to the acid performed as a final step to avoid decomposition.
- Substituent variation at position 5 (e.g., methyl, ethyl, isopropyl) influences biological activity and solubility, necessitating precise control during alkylation or selection of starting materials.
- Halogenation with POCl3 followed by nucleophilic displacement allows for the synthesis of diverse derivatives, expanding the compound’s utility in medicinal chemistry.
Comparative Table of Related Compounds
Chemical Reactions Analysis
1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds with the pyrrolo[2,1-f][1,2,4]triazine structure exhibit antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents .
2. Anticancer Properties
Several studies have highlighted the potential anticancer effects of pyrrolo[2,1-f][1,2,4]triazine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a lead compound in designing novel anticancer drugs. For example, modifications to the triazine ring have been explored to enhance potency against specific cancer types .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |
| Study B | Anticancer Effects | Showed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating significant potency. |
| Study C | Anti-inflammatory Activity | Reduced pro-inflammatory cytokines in vitro, suggesting potential for treating chronic inflammatory diseases. |
Mechanism of Action
The mechanism of action of 1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to alterations in cellular pathways, ultimately exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The substituent at position 5 significantly influences biological activity:
- 5-Methyl derivatives (e.g., 5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, CAS 310435-15-5): Smaller methyl groups enhance solubility (logP ~1.2) but may reduce hydrophobic interactions with kinase active sites. Molecular weight: 193.16 g/mol .
- 5-Ethyl derivatives (e.g., Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, CAS 310436-60-3): Intermediate lipophilicity (logP ~2.1) and molecular weight (235.24 g/mol) may balance solubility and target engagement .
Functional Group Modifications at Position 6
- Carboxylic acid (target compound): Enhances aqueous solubility (e.g., >10 mg/mL in DMSO) and hydrogen-bonding capacity, critical for polar interactions in kinase active sites .
- Carboxamide derivatives (e.g., Pyrrolo[2,1-f][1,2,4]triazine-6-carboxamide, CAS 427877-76-7): Introduce hydrogen-bonding and steric bulk (molecular weight 458.51 g/mol), favoring protease or receptor binding .
Structural Analogues with Additional Moieties
- Halogenated derivatives (e.g., 4-Fluoro-pyrrolopyridine-substituted compounds, CAS 651744-02-4): Fluorine atoms enhance binding via halogen bonds and improve pharmacokinetics (e.g., increased half-life) .
Kinase Inhibition
- The target compound’s 5-isopropyl group may enhance c-Met inhibition compared to methyl analogues, as bulkier substituents better occupy hydrophobic regions .
- Carboxylic acid derivatives generally exhibit higher IC₅₀ values (nanomolar range) for VEGFR2 than ester derivatives, likely due to improved target engagement .
Antiviral Potential
- Pyrrolo[2,1-f][1,2,4]triazine derivatives like remdesivir analogs (e.g., GS-5734) demonstrate broad-spectrum antiviral activity . The target compound’s carboxylic acid group may mimic nucleotide phosphates, enabling RNA polymerase inhibition.
Physicochemical and Pharmacokinetic Properties
Biological Activity
1,4-Dihydro-5-(1-methylethyl)-4-oxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions, including cyclization of appropriate precursors. The compound features a unique fusion of pyrrolo and triazine rings, which contributes to its biological activity. The general formula is represented as:
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can bind to the active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with receptors to modulate signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of triazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar triazine derivatives possess broad-spectrum antibacterial effects against resistant strains of bacteria.
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 5f | 50 | Antitubercular against Mycobacterium smegmatis |
| 5d | 25 | Broad-spectrum antibacterial |
These findings suggest that the structural characteristics of the pyrrolo[2,1-f][1,2,4]triazine framework may enhance antimicrobial efficacy compared to other compounds.
Anticancer Potential
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
Case Study 1: Antimicrobial Activity
A study published in PMC highlighted the antibacterial properties of triazine derivatives. The compound was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like Ciprofloxacin and Rifampicin .
Case Study 2: Anticancer Activity
In another investigation focused on cancer therapy, derivatives similar to this compound were shown to inhibit tumor growth in xenograft models. The study reported a significant reduction in tumor size when treated with these compounds .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 5-Methyl-4-oxo-pyrrolo[2,1-f][1,2,4]triazine | Pyrrolo-triazine derivative | Antibacterial |
| Ethyl Ester Derivative | Ester form | Enhanced solubility |
These comparisons illustrate how slight modifications in the chemical structure can lead to variations in biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
